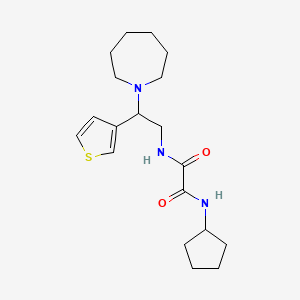
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide, commonly known as CX717, is a potent ampakine compound that has been extensively studied for its potential cognitive-enhancing effects. Ampakines are a class of compounds that modulate the activity of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation.
Wissenschaftliche Forschungsanwendungen
Regioselectivity in Cyclization Reactions : A study by Perekhoda et al. (2017) explored the regioselectivity of cyclization reactions involving similar compounds. This research is crucial for understanding the chemical behavior and potential applications of these compounds in drug development.
Antinociceptive Properties : Research by Andurkar et al. (2014) focused on synthesizing a related compound and evaluating its antinociceptive (pain-relieving) properties. Such studies are significant for potential therapeutic applications.
Structural Analysis and Drug Development : An analysis by Nakajima et al. (2012) involved the identification and quantitation of new compounds, contributing to the broader understanding of these molecules in drug development.
Antibacterial Activity : The study by Isakhanyan et al. (2013) investigated the antibacterial properties of similar compounds, indicating their potential as antimicrobial agents.
Ion Channel Blocking Activity : Research by Roxburgh et al. (2001) explored the ion channel blocking activity of cetiedil analogues, which are structurally related, highlighting their potential in modulating ion channel activity.
Crystal Structure Determination : A study by Lee et al. (2009) focused on the synthesis and crystal structure of a related compound, providing insights into its molecular architecture.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c23-18(19(24)21-16-7-3-4-8-16)20-13-17(15-9-12-25-14-15)22-10-5-1-2-6-11-22/h9,12,14,16-17H,1-8,10-11,13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGNVIUACXDMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopentyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



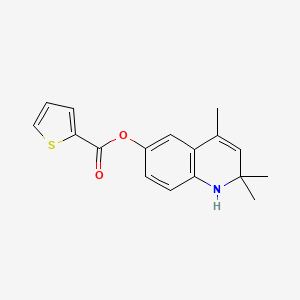
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)
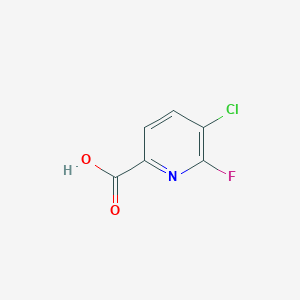
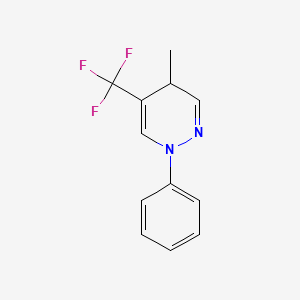
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
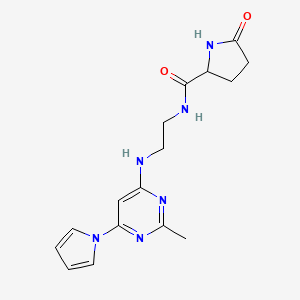

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2800706.png)



![2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2800714.png)